N-[5-amino-2-(trifluoromethoxy)phenyl]-2-(morpholin-4-yl)acetamide
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Overview
Description
N-[5-amino-2-(trifluoromethoxy)phenyl]-2-(morpholin-4-yl)acetamide is a chemical compound characterized by its unique structure, which includes an amino group, a trifluoromethoxy group, and a morpholin-4-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-amino-2-(trifluoromethoxy)phenyl]-2-(morpholin-4-yl)acetamide typically involves multiple steps, starting with the preparation of the core phenyl ring. The trifluoromethoxy group is introduced through a trifluoromethylation reaction, followed by the introduction of the amino group via nitration and subsequent reduction. The morpholin-4-yl moiety is then attached through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[5-amino-2-(trifluoromethoxy)phenyl]-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The morpholin-4-yl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2).
Substitution: Nucleophiles such as alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted morpholines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethoxy group enhances the stability and reactivity of the compound, making it valuable in organic synthesis.
Biology: In biological research, N-[5-amino-2-(trifluoromethoxy)phenyl]-2-(morpholin-4-yl)acetamide is used as a probe to study protein interactions and enzyme activities. Its unique structure allows for selective binding to specific biological targets.
Medicine: In the medical field, this compound is explored for its potential therapeutic properties. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: In industry, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism by which N-[5-amino-2-(trifluoromethoxy)phenyl]-2-(morpholin-4-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound's ability to penetrate cell membranes, while the amino group facilitates binding to target proteins. The morpholin-4-yl moiety contributes to the compound's stability and bioavailability.
Comparison with Similar Compounds
N-[2-(trifluoromethoxy)phenyl]acetamide
N-[5-amino-2-(trifluoromethoxy)phenyl]acetamide
N-[5-amino-2-(trifluoromethoxy)phenyl]morpholine
Uniqueness: N-[5-amino-2-(trifluoromethoxy)phenyl]-2-(morpholin-4-yl)acetamide stands out due to its combination of trifluoromethoxy and morpholin-4-yl groups, which provide enhanced stability, reactivity, and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[5-amino-2-(trifluoromethoxy)phenyl]-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O3/c14-13(15,16)22-11-2-1-9(17)7-10(11)18-12(20)8-19-3-5-21-6-4-19/h1-2,7H,3-6,8,17H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHHXRYJKLXNTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=CC(=C2)N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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